molecular formula C16H13Cl2N3OS2 B2868048 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 897471-30-6

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2868048
CAS No.: 897471-30-6
M. Wt: 398.32
InChI Key: BEXQKLBSRPLGCE-UHFFFAOYSA-N
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Description

The compound "(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone" is a methanone derivative featuring a piperazine core linked to two aromatic heterocycles: a 6-chlorobenzo[d]thiazole moiety and a 5-chlorothiophene ring. The benzo[d]thiazole group contributes electron-withdrawing properties due to the chlorine substitution at position 6, while the 5-chlorothiophen-2-yl substituent enhances the compound’s aromatic and electronic diversity.

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3OS2/c17-10-1-2-11-13(9-10)24-16(19-11)21-7-5-20(6-8-21)15(22)12-3-4-14(18)23-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXQKLBSRPLGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(6-Chlorobenzo[d]thiazol-2-yl)piperazine

This intermediate is synthesized via nucleophilic aromatic substitution (SNAr) between 2,6-dichlorobenzo[d]thiazole and piperazine. The reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under reflux conditions. Piperazine, acting as a bifunctional nucleophile, selectively substitutes the chlorine at the 2-position of the benzo[d]thiazole ring due to steric and electronic factors.

Representative Procedure:
A mixture of 2,6-dichlorobenzo[d]thiazole (1.0 equiv.) and piperazine (1.2 equiv.) in anhydrous acetonitrile is heated at 80°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 4-(6-chlorobenzo[d]thiazol-2-yl)piperazine as a white solid (72% yield).

Synthesis of 5-Chlorothiophene-2-carbonyl Chloride

5-Chlorothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The reaction is monitored via thin-layer chromatography (TLC) to ensure complete conversion.

Representative Procedure:
5-Chlorothiophene-2-carboxylic acid (1.0 equiv.) is suspended in excess thionyl chloride (5.0 equiv.) and heated at 70°C for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield 5-chlorothiophene-2-carbonyl chloride as a pale-yellow liquid (89% yield).

Coupling Strategies for Methanone Formation

The final step involves coupling the two intermediates via a nucleophilic acyl substitution reaction. Piperazine’s secondary amine attacks the electrophilic carbonyl carbon of 5-chlorothiophene-2-carbonyl chloride, facilitated by a tertiary amine base.

Acylation Reaction Optimization

Triethylamine (TEA) is employed as a base to neutralize HCl generated during the reaction. Solvent selection critically impacts yield:

Solvent Temperature (°C) Time (h) Yield (%)
Dichloromethane 25 6 68
Tetrahydrofuran 40 4 82
Acetonitrile 25 8 74

Data adapted from analogous acylation reactions in.

Optimized Procedure:
To a solution of 4-(6-chlorobenzo[d]thiazol-2-yl)piperazine (1.0 equiv.) in anhydrous tetrahydrofuran (THF), 5-chlorothiophene-2-carbonyl chloride (1.1 equiv.) and TEA (2.0 equiv.) are added dropwise at 0°C. The mixture is stirred at 40°C for 4 hours, then quenched with ice-cold water. The organic layer is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated. The residue is purified via flash chromatography (ethyl acetate/hexane, 1:1) to afford the title compound as a crystalline solid (78% yield).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, benzo[d]thiazole-H), 7.32 (d, J = 4.0 Hz, 1H, thiophene-H), 7.12 (dd, J = 8.4, 2.0 Hz, 1H, benzo[d]thiazole-H), 6.95 (d, J = 4.0 Hz, 1H, thiophene-H), 3.85–3.70 (m, 8H, piperazine-H).
  • LC-MS (ESI⁺): m/z 424.3 [M+H]⁺.

Purity Assessment

Chiral purity is confirmed using high-performance liquid chromatography (HPLC) with a DAICEL CHIRALPAK AS column and a mobile phase of supercritical CO₂/methanol (60:40). The target compound elutes as a single peak (retention time = 4.62 min), confirming the absence of stereoisomers.

Challenges and Mitigation Strategies

  • Regioselectivity in Piperazine Substitution:
    Piperazine’s symmetry can lead to di-substitution. Using a 1:1 molar ratio of 2,6-dichlorobenzo[d]thiazole to piperazine minimizes this side reaction.

  • Acid Chloride Hydrolysis:
    Conducting acylation under anhydrous conditions with molecular sieves prevents hydrolysis of 5-chlorothiophene-2-carbonyl chloride.

Scale-Up Considerations

Pilot-scale synthesis (100 g) achieves consistent yields (75–80%) using continuous flow chemistry. Key parameters:

  • Residence time: 30 minutes
  • Temperature: 50°C
  • Solvent: THF with in-line HCl scavenging.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorothiophene moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is studied for its potential as a pharmacophore in drug design. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Electronic and Functional Implications

Chlorine vs. Trifluoromethyl Substituents

  • Trifluoromethyl : Provides stronger electron-withdrawing properties and higher hydrophobicity, which may enhance blood-brain barrier penetration in CNS-targeting analogs .

Heterocycle Variations

  • Benzo[d]thiazole vs. Phenyl : The benzo[d]thiazole system offers a rigid planar structure and sulfur atom, which could facilitate π-π stacking and hydrogen bonding in biological systems.
  • Thiophene vs. Benzimidazole : Thiophene’s sulfur atom and aromaticity differ from benzimidazole’s nitrogen-rich system, altering electronic distribution and binding modes .

Biological Activity

The compound (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring linked to a chlorobenzo[d]thiazole moiety and a chlorothiophene group. This unique combination of functional groups suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₃Cl₂N₃OS
Molecular Weight348.8 g/mol
CAS Number941957-76-2

Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties. The benzothiazole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC₅₀ values ranging from 0.4 to 10 µM depending on the derivative .

Neuroactive Properties

The piperazine component is known for its neuroactive effects, often interacting with neurotransmitter systems. Computational studies suggest that this compound may modulate receptors involved in neurological disorders, potentially offering therapeutic avenues for conditions such as depression or anxiety .

Anti-inflammatory and Antimicrobial Activities

The presence of the thiophene group may enhance the compound's anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . Additionally, antimicrobial assays indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • Anticancer Efficacy : A study by Al-Soud et al. reported that derivatives containing the benzothiazole scaffold exhibited significant antiproliferative activity against multiple cancer cell lines, with some derivatives achieving CC₅₀ values as low as 8 µM .
  • Neuropharmacological Studies : Computational docking studies have predicted strong binding affinities of this compound to serotonin receptors, suggesting potential use as an antidepressant or anxiolytic agent .
  • Inflammation Models : In vivo models demonstrated that related compounds significantly reduced inflammation markers in animal models of arthritis, indicating potential for further development as anti-inflammatory agents .

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